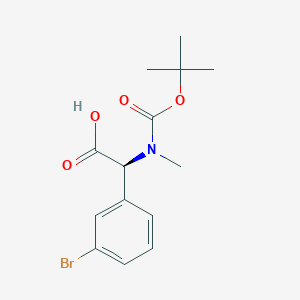
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the bromophenyl group and the tert-butoxycarbonyl-protected amino group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-amino-2-(3-bromophenyl)acetic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Methylation: The protected amino acid is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Oxidation: Reagents like potassium permanganate (KMnO4) can be employed.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Scientific Research Applications
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (S)-2-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Fluorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Methylphenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid imparts unique reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, the bromine derivative may offer distinct advantages in terms of reactivity and selectivity.
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
TWELWDKSZSYNPN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


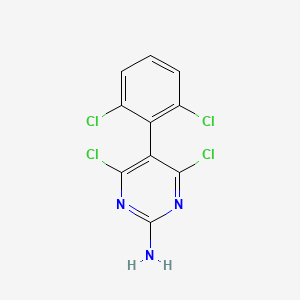
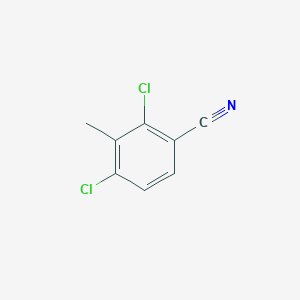
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
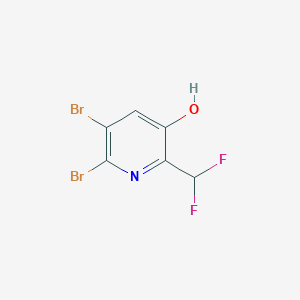


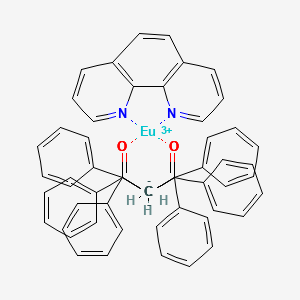
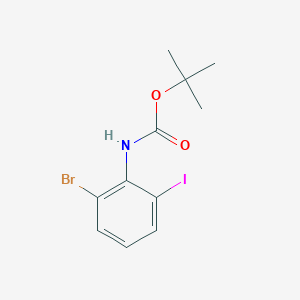
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)
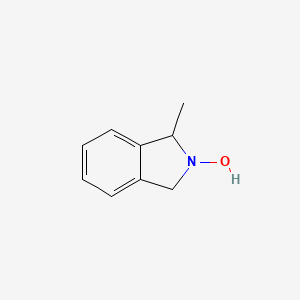

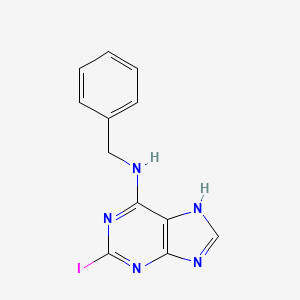

![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
